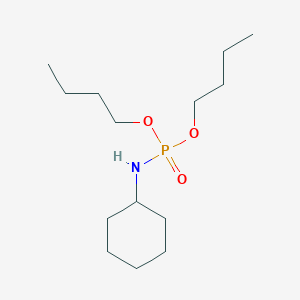

N-dibutoxyphosphorylcyclohexanamine

Description

Properties

CAS No. |

13021-77-7 |

|---|---|

Molecular Formula |

C14H30NO3P |

Molecular Weight |

291.37 g/mol |

IUPAC Name |

N-dibutoxyphosphorylcyclohexanamine |

InChI |

InChI=1S/C14H30NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,15,16) |

InChI Key |

BJQJGHWRJSCCKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(NC1CCCCC1)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetamide Derivatives from Pharmacopeial Forum ()

The Pharmacopeial Forum (2017) lists several acetamide derivatives with structural parallels to N-dibutoxyphosphorylcyclohexanamine, though key differences exist:

Key Differences :

- Functional Groups : The acetamide derivatives (e.g., compounds e–h) prioritize amide bonds and aromatic diphenyl groups, enhancing rigidity and targeting enzyme active sites. In contrast, this compound’s phosphoryl group may favor coordination chemistry or hydrolysis resistance.

- Solubility : The diphenyl groups in compounds increase lipophilicity, whereas the phosphoryl group in the target compound could enhance polarity, albeit offset by butoxy chains.

Cyclohexanamine Phosphate Ester Complex ()

The compound Cyclohexanamine, N,N-dimethyl-, compd. with alpha-isotridecyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate (CAS 164383-18-0) shares a cyclohexanamine core but differs in substituents and regulatory profile:

Functional Implications :

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : Use a combination of P NMR to confirm phosphorylation and H/C NMR for structural elucidation. Discrepancies in peak assignments (e.g., overlapping cyclohexane signals) can be resolved via 2D correlation spectroscopy (COSY, HSQC) and comparison with phosphorylated amine analogs . Mass spectrometry (HRMS-ESI) should validate molecular weight, while IR spectroscopy identifies P=O and C-N stretches.

Q. How can researchers optimize synthetic routes for this compound to improve yield?

- Methodological Answer : Employ a two-step protocol: (1) cyclohexanamine phosphorylation using dibutyl phosphite in anhydrous conditions, and (2) activation via carbodiimide coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Low yields may stem from hydrolysis of the phosphoryl group; mitigate this by using inert gas (N) and molecular sieves. Kinetic studies (e.g., varying temperature/pH) can identify rate-limiting steps .

Advanced Research Questions

Q. What strategies are effective for analyzing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 4–9) at 37°C. Quantify degradation products (e.g., cyclohexanamine, dibutyl phosphate) via HPLC-UV or LC-MS. For conflicting stability data, use Arrhenius modeling to extrapolate shelf-life under varying temperatures. Include negative controls (e.g., non-phosphorylated analogs) to isolate hydrolysis mechanisms .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map electron density around the phosphorus center. Compare calculated Mulliken charges with experimental P NMR chemical shifts. Validate models by correlating predicted activation energies with kinetic data from SN2 substitution assays .

Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how should contradictory results be interpreted?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. If conflicting IC values arise, verify assay conditions (e.g., buffer ionic strength, substrate concentration) and test for nonspecific binding via competitive displacement studies. Triangulate data with molecular docking simulations to resolve mechanistic ambiguities .

Q. Critical Considerations for Data Reproducibility

- Sample Purity : Validate compound purity (>95%) via HPLC before experimentation. Impurities (e.g., residual solvents) may skew spectroscopic or biological data.

- Batch Variability : Document synthetic batches with lot numbers and characterize each independently. Use statistical tools (e.g., ANOVA) to assess inter-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.